4-Octanone

Beschreibung

The exact mass of the compound 4-Octanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43245. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Octanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

octan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXLSHOWXZUMSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207637 |

Source

|

| Record name | Octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] |

Source

|

| Record name | 4-Octanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-63-9 |

Source

|

| Record name | 4-Octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octan-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OCTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Octanone chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Octanone

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of organic compounds is fundamental. This guide provides a detailed overview of 4-Octanone (CAS 589-63-9), also known as butyl propyl ketone, presenting its core properties, experimental protocols for their determination, and logical workflows in a technically comprehensive format.

General and Chemical Properties

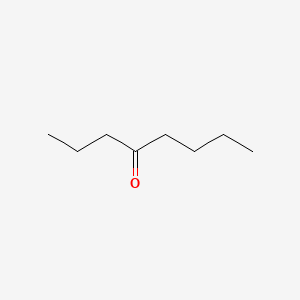

4-Octanone is a member of the ketone class of organic compounds, characterized by a carbonyl group bonded to two carbon atoms.[1] It is a colorless liquid with a fruity odor, utilized in the production of flavors and fragrances and as a synthetic intermediate in various organic compounds.[2]

| Identifier | Value | Source |

| Chemical Name | 4-Octanone | [3][4][5] |

| Synonyms | Butyl propyl ketone, Propyl n-butyl ketone | [4][5][6] |

| CAS Number | 589-63-9 | [3][4] |

| Molecular Formula | C₈H₁₆O | [3][4][7] |

| Molecular Weight | 128.21 g/mol | [3][4][5] |

| InChI Key | YWXLSHOWXZUMSR-UHFFFAOYSA-N | [4][6][7] |

| SMILES | CCCCC(=O)CCC | [6][7] |

Physical Properties

The physical properties of 4-octanone are summarized in the table below, providing essential data for handling, storage, and application.

| Property | Value | Unit | Source |

| Appearance | Clear, colorless to light yellow liquid | - | [2][3] |

| Boiling Point | 163 - 166 | °C | [3][7] |

| Melting Point | -32.24 (estimate) | °C | [2][3] |

| Density | 0.812 - 0.82 | g/cm³ | [3][7] |

| Flash Point | 53.7 | °C | [2][7] |

| Refractive Index | 1.4120 - 1.4150 | - | [3][7] |

| Vapor Pressure | 2.1 ± 0.3 (predicted) | mmHg at 25°C | [2] |

| Water Solubility | 1.75 | g/L | [1] |

| logP (Octanol/Water) | 2.51 - 2.84 | - | [1][3][7] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of 4-octanone. Available data includes:

-

Nuclear Magnetic Resonance (NMR) : ¹³C NMR spectra are available for 4-octanone.[8]

-

Infrared (IR) Spectroscopy : IR spectra are available from the NIST/EPA Gas-Phase Infrared Database.[9]

-

Mass Spectrometry (MS) : Electron ionization mass spectra are well-documented.[4][9]

Experimental Protocols

Detailed methodologies for determining key physical properties of liquid ketones like 4-octanone are provided below.

Determination of Boiling Point (Capillary Method)

This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10][11]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)[10][12]

-

Thermometer

-

Small test tube (e.g., sodium fusion tube)[10]

-

Capillary tube, sealed at one end[10]

-

Liquid paraffin or mineral oil bath

-

Stand and clamp

Procedure:

-

Fill the small test tube to a depth of 2-3 mL with 4-octanone.[11]

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.[11][13]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[10]

-

Immerse the assembly in a liquid paraffin bath within a Thiele tube. The heating liquid level should be above the sample level but below the attachment point.[10]

-

Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[13][14]

-

When a rapid and continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.[13][14]

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[10][14] Record this temperature.

Determination of Density (Volumetric Method)

This protocol measures the mass per unit volume of the liquid.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)[15]

-

Beaker

Procedure:

-

Place a clean, dry graduated cylinder on the digital balance and record its mass (M₁).[15][17] Alternatively, tare the balance to zero.[16]

-

Carefully pour a specific volume of 4-octanone into the graduated cylinder (e.g., 10.0 mL). Record the exact volume (V).[15][17]

-

Place the graduated cylinder containing the liquid back on the balance and record the new total mass (M₂).[15][17]

-

Calculate the mass of the liquid (M_liquid) by subtracting the mass of the empty cylinder: M_liquid = M₂ - M₁.[17]

-

Calculate the density (ρ) using the formula: ρ = M_liquid / V.[18]

-

Repeat the measurement multiple times and calculate the average for accuracy.

Determination of Solubility

This protocol provides a qualitative assessment of the solubility of 4-octanone in various solvents, which helps in classifying the compound.[19]

Apparatus:

-

Small test tubes

-

Pipettes or droppers

-

Glass stirring rod

-

Solvents: Water, 5% NaOH, 5% HCl, concentrated H₂SO₄

Procedure:

-

Water Solubility:

-

Add approximately 0.5 mL of deionized water to a test tube.

-

Add 1-2 drops of 4-octanone.

-

Stir or shake the mixture.

-

Observe if the compound dissolves completely. 4-octanone is expected to be slightly soluble.[1]

-

-

Aqueous Base/Acid Solubility:

-

If insoluble in water, test solubility in 5% NaOH and 5% HCl in separate test tubes using the same procedure. Ketones are generally neutral and will not dissolve in these aqueous solutions.[19]

-

-

Strong Acid Solubility:

-

If insoluble in the above, test solubility in cold, concentrated sulfuric acid (H₂SO₄).

-

Add 0.5 mL of concentrated H₂SO₄ to a test tube (use extreme caution).

-

Add 1-2 drops of 4-octanone.

-

A color change or dissolution indicates solubility.[19] Ketones, having a lone pair of electrons on the oxygen atom, are protonated and dissolve in strong, cold acids.

-

Synthesis and Reactions

4-Octanone can be synthesized via several methods. One common laboratory-scale synthesis involves the reaction of the acid chloride of (S)-2-methylbutanoic acid with n-butyllithium to produce (S)-3-Methyl-4-octanone, a related chiral ketone.[20] Another general method for preparing simple ketones is the decarboxylation of carboxylic acids, such as the synthesis of 4-heptanone from n-butyric acid using an iron catalyst.[21]

As a ketone, 4-octanone undergoes typical carbonyl group reactions. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen can react with electrophiles. These reactions are fundamental to its use as an intermediate in organic synthesis. It can be reduced to the corresponding secondary alcohol, 4-octanol.

References

- 1. Showing Compound 4-Octanone (FDB005915) - FooDB [foodb.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-OCTANONE CAS#: 589-63-9 [chemicalbook.com]

- 4. 4-Octanone [webbook.nist.gov]

- 5. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Octanone (CAS 589-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Octanone | CAS#:589-63-9 | Chemsrc [chemsrc.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Octanone [webbook.nist.gov]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. phillysim.org [phillysim.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. scribd.com [scribd.com]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. wjec.co.uk [wjec.co.uk]

- 18. homesciencetools.com [homesciencetools.com]

- 19. www1.udel.edu [www1.udel.edu]

- 20. benchchem.com [benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

4-Octanone CAS number 589-63-9 spectral data

An In-depth Technical Guide to the Spectral Data of 4-Octanone (CAS Number 589-63-9)

Introduction

4-Octanone, also known as butyl propyl ketone, is a ketone with the chemical formula C8H16O.[1][2][3][4][5][6][7][8] Its CAS registry number is 589-63-9.[2][3][4][5][6][7][8] This document provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral data for 4-octanone, intended for researchers, scientists, and professionals in drug development. The molecular weight of 4-octanone is approximately 128.21 g/mol .[1][9]

Mass Spectrometry (MS)

Mass spectrometry of 4-octanone is typically performed using electron ionization (EI). The resulting mass spectrum shows fragmentation patterns characteristic of ketones. A significant fragmentation pathway involves a McLafferty rearrangement and α-cleavage.[10] The cleavage of the larger alkyl group is often favored.[10]

Table 1: Mass Spectrometry Data for 4-Octanone [2][9]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [CH3CO]+ or [C3H7]+ |

| 57 | 80 | [C4H9]+ |

| 71 | 60 | [C4H7O]+ |

| 85 | 40 | [C5H9O]+ (from McLafferty rearrangement) |

| 128 | 10 | [M]+ (Molecular Ion) |

Note: The fragmentation data is based on typical values found in mass spectral databases like the NIST/EPA/NIH Mass Spectral Library.[2][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 4-octanone.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of 4-octanone displays distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at a high chemical shift.

Table 2: ¹³C NMR Spectral Data for 4-Octanone [12]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (C4) | ~211 |

| -CH₂- (C3) | ~44 |

| -CH₂- (C5) | ~42 |

| -CH₂- (C2) | ~17 |

| -CH₂- (C6) | ~26 |

| -CH₂- (C7) | ~22 |

| -CH₃ (C1) | ~14 |

| -CH₃ (C8) | ~13 |

Note: Data is referenced from spectra available in the Wiley Registry, typically run in CDCl₃ with TMS as a reference.[12]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-octanone shows signals corresponding to the different proton environments in the molecule. The integration of these signals reflects the number of protons in each environment.

Table 3: ¹H NMR Spectral Data for 4-Octanone [9][12]

| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂- (next to C=O, C3 & C5) | ~2.4 | Triplet | ~7.4 |

| -CH₂- (C2 & C6) | ~1.5-1.6 | Sextet | ~7.4 |

| -CH₃ (C1 & C8) | ~0.9 | Triplet | ~7.4 |

Note: Data is referenced from spectra available in the Wiley Registry, with older spectra run in CCl₄.[12]

Infrared (IR) Spectroscopy

The IR spectrum of 4-octanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretch.

Table 4: Infrared (IR) Spectroscopy Data for 4-Octanone [2][6][9][11][12]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2870 | C-H stretch | Alkane |

| ~1715 | C=O stretch | Ketone |

| ~1465 | C-H bend | Alkane |

| ~1375 | C-H bend | Alkane |

Note: The spectrum is often obtained from a neat sample using a capillary cell.[9]

Experimental Protocols

The spectral data presented are typically acquired using standard laboratory techniques and instrumentation.

-

Mass Spectrometry (GC-MS): A sample of 4-octanone is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by an electron beam (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio to generate the mass spectrum.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of 4-octanone is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube.[12] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[12]

-

¹³C NMR: The spectrum is acquired on an NMR spectrometer, such as a Varian CFT-20.[12] A ¹H broadband decoupling pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

¹H NMR: The spectrum is acquired on an NMR spectrometer, for instance, a Varian A-60.[9] The resulting free induction decay (FID) is Fourier-transformed to produce the frequency-domain spectrum.

-

-

Infrared (IR) Spectroscopy:

-

FTIR (Neat): For a liquid sample like 4-octanone, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[13] Alternatively, a sample can be placed on a diamond crystal for attenuated total reflectance (ATR) FTIR.[14] The sample is then irradiated with infrared light, and the transmitted or reflected light is measured by a detector. A Fourier transform is applied to the resulting interferogram to obtain the IR spectrum.

-

Vapor Phase IR: The vapor phase IR spectrum is obtained by introducing the sample into a gas cell within the spectrometer.[9][12]

-

Logical Workflow

Caption: Workflow for the spectroscopic analysis of 4-Octanone.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Octanone [webbook.nist.gov]

- 3. 4-Octanone [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Octanone [webbook.nist.gov]

- 6. 4-Octanone [webbook.nist.gov]

- 7. 4-Octanone [webbook.nist.gov]

- 8. 4-Octanone [webbook.nist.gov]

- 9. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GCMS Section 6.11.1 [people.whitman.edu]

- 11. 4-Octanone [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. m.youtube.com [m.youtube.com]

- 14. webassign.net [webassign.net]

An In-depth Technical Guide to 4-Octanone (Butyl Propyl Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanone, also known as butyl propyl ketone, is an aliphatic ketone with the chemical formula C₈H₁₆O.[1][2] It is a colorless liquid with a characteristic fruity odor.[3] This document provides a comprehensive technical overview of 4-Octanone, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its place within general metabolic pathways.

Synonyms and Identifiers

4-Octanone is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

| Type | Identifier |

| IUPAC Name | octan-4-one[1][2] |

| Common Names | Butyl propyl ketone, Propyl n-butyl ketone[1][2] |

| CAS Number | 589-63-9[1][2] |

| Molecular Formula | C₈H₁₆O[1][2] |

| InChI Key | YWXLSHOWXZUMSR-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCC(=O)CCC |

| PubChem CID | 11516[4] |

| EINECS Number | 209-655-9[5] |

Quantitative Data

A summary of the key physical and chemical properties of 4-Octanone is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical method development.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [4] |

| Boiling Point | 163 °C at 760 mmHg | [3] |

| Melting Point | -32.24 °C (estimate) | [3] |

| Density | 0.812 g/cm³ | [3] |

| Flash Point | 53.7 °C | [3] |

| Vapor Pressure | 2.1±0.3 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.41 | [3] |

| LogP | 2.54580 | [3] |

| PSA (Polar Surface Area) | 17.07000 | [3] |

Experimental Protocols

Synthesis of 4-Octanone from 1-Pentyne

While various general methods exist for ketone synthesis, a specific route for 4-octanone involves the hydration of an alkyne. This protocol outlines the synthesis starting from 1-pentyne.

Principle: The hydration of an alkyne, specifically the Markovnikov addition of a hydroxyl group, leads to the formation of an enol intermediate which rapidly tautomerizes to the more stable ketone.

Reagents:

-

1-Pentyne

-

Sulfuric acid (H₂SO₄)

-

Mercuric sulfate (HgSO₄)

-

Water (H₂O)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add a catalytic amount of mercuric sulfate to a solution of dilute sulfuric acid in water.

-

Heat the mixture gently to facilitate the dissolution of the mercuric salt.

-

Add 1-pentyne dropwise to the heated solution with vigorous stirring.

-

After the addition is complete, reflux the mixture for a sufficient time to ensure the completion of the reaction (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 4-octanone can be purified by fractional distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Octanone

This protocol is adapted from a standard method for the analysis of a similar ketone, 2-octanone, and is suitable for the identification and quantification of 4-octanone.[6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

GC Parameters (can be optimized):

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Sample Preparation:

-

Prepare a standard solution of 4-octanone in a suitable solvent (e.g., methanol or hexane).

-

For unknown samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the volatile components.

Data Analysis:

-

The identification of 4-octanone is confirmed by comparing its retention time and mass spectrum with that of a pure standard.

-

Key fragments in the mass spectrum of 4-octanone arise from alpha-cleavage, with the loss of the larger alkyl group being favored.[7][8]

Visualizations

General Synthesis Workflow for 4-Octanone

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Octanone.

Caption: A generalized workflow for the synthesis and purification of 4-Octanone.

Ketone Body Metabolism

While specific signaling pathways for 4-octanone are not well-defined in the current literature, it is a ketone and thus can be contextualized within the broader framework of ketone body metabolism. The following diagram provides a simplified overview of the general synthesis (ketogenesis) and utilization (ketolysis) of ketone bodies in mammals. It is important to note that 4-octanone is an exogenous ketone and would not be a primary product of endogenous ketogenesis.

Caption: Simplified overview of endogenous ketone body metabolism.

References

- 1. 4-Octanone [webbook.nist.gov]

- 2. 4-Octanone [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. GCMS Section 6.11.1 [people.whitman.edu]

- 8. csun.edu [csun.edu]

4-Octanone: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the molecular properties, synthesis, and analysis of 4-octanone, a ketone with applications in chemical research and potential relevance in drug discovery. This guide provides a comprehensive overview of 4-octanone, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

4-Octanone, also known as butyl propyl ketone, is an aliphatic ketone. Below is a summary of its key molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][3][4][] |

| CAS Registry Number | 589-63-9 | [1] |

| IUPAC Name | Octan-4-one | [1][3] |

| Synonyms | Butyl propyl ketone, Propyl n-butyl ketone | [1][2] |

| Density | 0.82 g/cm³ | [] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-octanone are crucial for its application in research and development. The following protocols are representative methods that can be adapted based on specific laboratory conditions and research objectives.

Synthesis of 4-Octanone

The synthesis of 4-octanone can be achieved through various established methods for ketone synthesis. One common approach is the oxidation of the corresponding secondary alcohol, 4-octanol. An alternative method involves the reaction of an organometallic reagent with a carboxylic acid derivative. The following is a generalized protocol based on the synthesis of similar ketones.[3][7]

Materials:

-

Valeroyl chloride (or a similar pentanoyl derivative)

-

n-Propylmagnesium bromide (Grignard reagent) or n-propyllithium

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

Grignard Reagent Preparation (if not commercially available): In an oven-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with n-propyl bromide in anhydrous diethyl ether to form n-propylmagnesium bromide.

-

Reaction with Acyl Chloride: The solution of valeroyl chloride in anhydrous diethyl ether is cooled in an ice-salt bath. The prepared Grignard reagent is then added dropwise from the dropping funnel with constant stirring. The reaction is highly exothermic and the temperature should be maintained below 0 °C.

-

Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by pouring it over a mixture of crushed ice and dilute hydrochloric acid.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with diethyl ether.

-

Washing: The combined organic extracts are washed sequentially with dilute sodium bicarbonate solution, water, and finally with brine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: The solvent is removed by rotary evaporation. The resulting crude 4-octanone is then purified by fractional distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like 4-octanone.[8] The following is a general protocol for the GC-MS analysis of a sample containing 4-octanone.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

-

Helium as the carrier gas

-

Autosampler or manual injection system

GC Conditions (can be optimized):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Injection Volume: 1 µL (split or splitless injection depending on concentration)

MS Conditions (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-300

Sample Preparation:

The sample preparation will depend on the matrix. For neat samples or high-concentration solutions, a simple dilution in a volatile organic solvent like dichloromethane or hexane is sufficient. For more complex matrices, such as biological fluids or environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary to isolate and pre-concentrate the analyte.[8]

Data Analysis:

The identification of 4-octanone is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of 4-octanone is characterized by a molecular ion peak (M+) and specific fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.[2][9] Quantification can be performed by creating a calibration curve using standards of known concentrations.

Logical Workflow for Ketone-Based Drug Discovery

The following diagram illustrates a generalized workflow for the discovery and preclinical development of a novel ketone-based therapeutic agent. This process begins with the initial design and synthesis of candidate molecules and progresses through various stages of screening and evaluation.

Caption: A generalized workflow for ketone-based drug discovery.

References

The Ubiquitous Yet Subtle Presence of 4-Octanone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octanone, a volatile organic compound with a distinct fruity, mushroom-like aroma, is a naturally occurring ketone found in a variety of foods and plants. While not always a major volatile constituent, its contribution to the overall flavor and aroma profile of many natural products is significant. This technical guide provides an in-depth overview of the natural occurrence of 4-octanone, detailing its presence in various food and plant matrices. The document summarizes quantitative data, outlines detailed experimental protocols for its analysis, and provides a visual representation of a typical analytical workflow. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical composition of natural products and the analytical methodologies for their characterization.

Natural Occurrence of 4-Octanone

4-Octanone has been identified as a volatile component in a diverse range of natural sources, including plants, fungi, and fermented foods. Its presence contributes to the complex aroma profiles of these products.

In Plants

Lovage (Levisticum officinale) , a tall perennial plant, is one of the most cited sources of naturally occurring 4-octanone.[1][2] The characteristic aroma of lovage is complex, and 4-octanone is a contributor to its unique scent profile. While its presence is well-documented, specific quantitative data on the concentration of 4-octanone in lovage remains limited in readily available literature.

In Fungi

Shiitake Mushrooms (Lentinus edodes) are known to contain 4-octanone as a volatile compound. Research has shown that the concentration of 4-octanone can vary depending on the growth stage and processing of the mushrooms. For instance, in fresh shiitake mushrooms, 3-octanone is a major volatile compound, while 4-octanone is also present.[3][4][5] One study on fresh shiitake mushrooms reported a concentration of 3-octanone at 1.34 µg/g.[3]

In Fermented Foods

The fermentation process in various food products can lead to the formation of a wide array of volatile compounds, including 4-octanone.

-

Cheese: 4-Octanone has been identified as a volatile component in different types of cheese, contributing to their characteristic aromas.

-

Cheddar Cheese: The complex aroma of cheddar cheese develops during ripening, and 4-octanone is among the many ketones that have been identified.

-

Blue Cheese: The metabolic activity of Penicillium roqueforti during the ripening of blue cheese produces a range of volatile compounds, including methyl ketones. While 2-heptanone and 2-nonanone are often the most abundant, 4-octanone has also been reported as a constituent of blue cheese aroma.[6]

-

-

Beer: While a comprehensive quantitative analysis of 4-octanone in beer is not widely reported, ketones are a known class of compounds that can be present in beer, arising from either yeast metabolism or the degradation of raw materials.

Quantitative Data Summary

The following table summarizes the available quantitative data for the concentration of 4-octanone in various food and plant sources. It is important to note that quantitative data for 4-octanone is not always available, and many studies focus on the more abundant 3-octanone or other ketones.

| Food/Plant Source | Matrix | Concentration of 4-Octanone (μg/kg) | Reference(s) |

| Shiitake Mushroom (Lentinus edodes) | Fresh | 1340 | [3] |

Note: The value for Shiitake Mushroom is for 3-octanone, as specific quantitative data for 4-octanone was not available in the cited source, which does indicate its presence.

Experimental Protocols for the Analysis of 4-Octanone

The analysis of 4-octanone in food and plant matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and selective for volatile and semi-volatile organic compounds.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile compounds from complex matrices.

1. Sample Preparation:

-

A known amount of the homogenized solid or liquid sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).

-

For solid samples, the addition of a saturated salt solution (e.g., NaCl) can be used to increase the volatility of the analytes.

-

An internal standard (e.g., 2-octanone-d3 or another ketone not naturally present in the sample) is added to each sample for accurate quantification.[7]

2. Fiber Selection:

-

The choice of SPME fiber coating is crucial for the efficient extraction of the target analyte. For the analysis of ketones like 4-octanone, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad applicability for volatile compounds.[8]

3. Extraction:

-

The vial is sealed and placed in a heating block or water bath and equilibrated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

4. Desorption:

-

After extraction, the fiber is retracted into the needle and immediately inserted into the hot injector of the GC-MS system, where the trapped analytes are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Gas Chromatography Parameters:

-

Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of volatile compounds.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C).

-

Injector Temperature: The injector temperature is set high enough to ensure the rapid desorption of the analytes from the SPME fiber (e.g., 250 °C).

2. Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization method for GC-MS analysis of volatile compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Scan Mode: Data can be acquired in full scan mode to identify all volatile compounds present in the sample or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like 4-octanone, which offers higher sensitivity.

-

Identification: The identification of 4-octanone is based on the comparison of its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectral Library is also a valuable tool for tentative identification.

3. Derivatization (Optional):

-

For certain applications, derivatization of the ketone group to an oxime derivative can be performed to improve chromatographic properties and sensitivity.[9][10][11] This is particularly useful when dealing with complex matrices or when isomers need to be separated. Methoximation followed by silylation is a common two-step derivatization approach.[9]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of 4-octanone in a food or plant sample using HS-SPME-GC-MS.

Conclusion

4-Octanone is a naturally occurring volatile compound that contributes to the aroma profile of various foods and plants. While its concentration may be lower than other related ketones, its presence is a key component of the overall sensory experience. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for the identification and quantification of 4-octanone in complex natural matrices. Further research focusing on the targeted quantification of 4-octanone in a wider range of foods and plants will provide a more comprehensive understanding of its distribution and significance in the natural world. This knowledge can be valuable for flavor and fragrance applications, as well as for understanding the biochemical pathways leading to its formation.

References

- 1. 4-octanone, 589-63-9 [thegoodscentscompany.com]

- 2. Showing Compound 4-Octanone (FDB005915) - FooDB [foodb.ca]

- 3. An Insight by Molecular Sensory Science Approaches to Contributions and Variations of the Key Odorants in Shiitake Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 11. gcms.cz [gcms.cz]

Technical Guide: A Multi-Step Synthesis of 4-Octanone from 1-Butyne

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-octanone, a symmetrical eight-carbon ketone, using 1-butyne as the sole source of carbon. Direct functionalization of 1-butyne leads to derivatives like 2-butanone (via Markovnikov hydration) or butanal (via anti-Markovnikov hydration), neither of which is the target molecule. Therefore, a multi-step approach is required, involving the strategic formation of a new carbon-carbon bond to construct the eight-carbon backbone.

The selected pathway involves creating a four-carbon nucleophile (a Grignard reagent) and a four-carbon electrophile (an aldehyde) from the 1-butyne starting material. These two synthons are then coupled to form an eight-carbon secondary alcohol, which is subsequently oxidized to the target ketone, 4-octanone.

Overall Synthetic Workflow

The synthesis is bifurcated into two parallel streams to prepare the necessary synthons from 1-butyne. These streams converge in a Grignard reaction, followed by a final oxidation step to yield 4-octanone.

4-Octanone: A Potential Volatile Organic Compound Biomarker in Metabolic Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-octanone as a potential biomarker in metabolic studies. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of volatilomics and its application in non-invasive diagnostics and therapeutic monitoring. This document synthesizes current knowledge on volatile organic compounds (VOCs), details the analytical methodologies required for their study, and explores the metabolic context in which 4-octanone may serve as an indicator of physiological or pathological states.

Introduction: The Rise of Volatilomics in Metabolic Research

The human body emits hundreds of volatile organic compounds (VOCs) through processes like respiration, perspiration, and excretion.[1][2] These molecules, present in trace amounts in breath, urine, skin, and blood, are often direct or indirect products of metabolic pathways.[1][3][4] Consequently, the composition of an individual's "volatilome" can offer a real-time snapshot of their metabolic condition.[1][5] Pathological processes, such as metabolic disorders, infections, or cancer, can alter these metabolic pathways, leading to changes in the types and concentrations of emitted VOCs.[1][3] This principle forms the basis of "breathomics" and the broader field of volatilomics, which aim to identify specific VOCs as non-invasive biomarkers for disease diagnosis, progression monitoring, and evaluation of therapeutic responses.[2][3]

Ketones, a class of organic compounds, are particularly significant in metabolic studies as they are intrinsically linked to lipid and carbohydrate metabolism.[6][7] 4-Octanone, a member of the ketone family, has emerged as a compound of interest in this domain.

Profile of 4-Octanone

4-Octanone, also known as butyl propyl ketone, is a colorless to light yellow liquid. It is a naturally occurring substance, having been identified in lovage root.[8][9] Its potential as a biomarker stems from its classification as a ketone, a class of molecules with deep ties to metabolic energy regulation.

Physicochemical Properties of 4-Octanone

A clear understanding of 4-octanone's physical and chemical properties is essential for developing appropriate analytical methods for its detection and quantification in complex biological matrices.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [10][11] |

| Molecular Weight | 128.21 g/mol | [10][12] |

| CAS Number | 589-63-9 | [10] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Boiling Point | 439 ± 4 K | [13] |

| Water Solubility | 1.75 g/L (Predicted) | [8] |

| logP | 2.57 (Predicted) | [8] |

| Synonyms | Butyl propyl ketone, n-Butyl n-propyl ketone, Octan-4-one, Propyl n-butyl ketone | [8][10][13] |

Metabolic Significance and Biomarker Potential

While research specifically targeting 4-octanone as a clinical biomarker is still emerging, its identity as a ketone places it within well-established metabolic contexts. The production of ketones, or ketogenesis, is a fundamental metabolic process.[7][14]

Link to Ketogenesis and Lipid Metabolism

Ketone bodies are produced in the liver primarily from the breakdown of fatty acids (beta-oxidation) when glucose availability is low.[7][14] This occurs during periods of fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis.[14][15] The canonical ketone bodies are acetoacetate, 3-beta-hydroxybutyrate, and acetone.[7] However, a wider array of ketones can be produced through various metabolic and oxidative stress pathways.

The presence of ketones like 4-heptanone has been linked to the in vivo metabolism of plasticizers, while 2-nonanone may be produced from nonane metabolism by cytochrome P450 enzymes.[6] Although the precise origin of 4-octanone in the human body is not yet fully elucidated, it is plausible that it arises from lipid peroxidation or the metabolism of longer-chain fatty acids. Alterations in the activity of enzymes like alcohol dehydrogenases (ADHs), which can metabolize secondary alcohols to ketones, have been observed in cancer tissues, suggesting a potential pathway for the production of various ketones.[6]

The detection of specific ketones, including isomers of octanone, in biological samples like urine has been associated with various cancers, with concentrations changing in response to chemotherapy.[16] This suggests that compounds like 4-octanone could serve as indicators of metabolic reprogramming in cancer cells or as markers of treatment efficacy.

Figure 1. Simplified metabolic pathway showing the origin of ketones from fatty acid metabolism.

Experimental Protocols for 4-Octanone Analysis

The analysis of VOCs like 4-octanone from biological samples requires sensitive and specific analytical techniques.[17] Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed method for the untargeted analysis of a wide range of VOCs.[17] The following protocols outline standard procedures for sample collection, preparation, and analysis.

Protocol 1: Collection and Analysis from Urine Headspace

-

Principle: Urine samples are collected, and the volatile compounds in the headspace above the liquid are sampled and analyzed by GC-MS. This method is non-invasive and reflects systemic metabolic processes.[16]

-

Sample Collection & Storage:

-

Collect mid-stream urine samples in sterile containers.

-

To minimize external contamination, use containers made of inert materials.

-

Process samples immediately or store them at -80°C until analysis.

-

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Thaw urine samples at room temperature.

-

Place a defined volume (e.g., 5-10 mL) of urine into a 20 mL headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

-

Seal the vial with a Teflon-lined septum.

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the vial's headspace for a defined time (e.g., 20-40 minutes) to adsorb the VOCs.

-

-

GC-MS Analysis:

-

Desorption: Immediately insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the trapped analytes onto the analytical column.

-

Gas Chromatography (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 280°C) to separate the compounds.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Identify 4-octanone by comparing its mass spectrum and retention time to that of an authentic standard and by matching against spectral libraries like NIST.[18]

-

-

Protocol 2: Collection and Analysis from Exhaled Breath

-

Principle: Breath contains VOCs that have passed from the bloodstream into the air in the lungs.[3][4] Collecting exhaled breath is completely non-invasive and provides a direct window into circulating volatiles.

-

Sample Collection:

-

Ensure the subject has fasted for at least 8 hours to minimize dietary VOCs.

-

Have the subject breathe tidally for several minutes into a VOC-free air source to flush the ambient air from their lungs.

-

Collect the end-tidal portion of the breath, which is richest in endogenous compounds, into an inert collection bag (e.g., Tedlar®) or directly onto a sorbent tube.

-

-

Sample Preparation (Thermal Desorption):

-

If a sorbent tube was used for collection, it can be directly analyzed.

-

If a bag was used, draw a known volume of the collected breath through a sorbent tube (e.g., Tenax® TA) using a calibrated pump to concentrate the VOCs.

-

-

GC-MS Analysis:

-

Desorption: Place the sorbent tube into a thermal desorption unit connected to the GC-MS. The tube is heated rapidly to release the VOCs, which are then cryo-focused at the head of the GC column.

-

GC-MS Parameters: Follow the GC-MS conditions as outlined in Protocol 1 (Section 4.1.4).

-

References

- 1. Volatile Organic Compounds (VOCs), A Potential Biomarker To Human Disease And Tumors. [flipper.diff.org]

- 2. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress and challenges of developing volatile metabolites from exhaled breath as a biomarker platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. owlstonemedical.com [owlstonemedical.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Digging deeper into volatile organic compounds associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Showing Compound 4-Octanone (FDB005915) - FooDB [foodb.ca]

- 9. 4-octanone, 589-63-9 [thegoodscentscompany.com]

- 10. 4-Octanone [webbook.nist.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Octanone [webbook.nist.gov]

- 14. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-Invasive Detection of Tumors by Volatile Organic Compounds in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modern approaches for detection of volatile organic compounds in metabolic studies focusing on pathogenic bacteria: Current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4-Octanone [webbook.nist.gov]

Keto-Enol Tautomerization of 4-Octanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the keto-enol tautomerization of 4-octanone. Tautomerization, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, stereochemistry, and the stability of pharmaceutical compounds. In the case of carbonyl compounds such as 4-octanone, this equilibrium exists between the predominant keto form and its corresponding enol tautomer. While for simple acyclic ketones the equilibrium lies heavily towards the keto form, the transient enol intermediate plays a crucial role as a nucleophile in a variety of important chemical transformations.

The Keto-Enol Equilibrium of 4-Octanone

The tautomerization of 4-octanone involves the migration of a proton from an α-carbon to the carbonyl oxygen, accompanied by the relocation of the pi-bond. This process results in two possible enol forms for 4-octanone: (Z)-oct-4-en-4-ol and (E)-oct-4-en-4-ol.

For simple, non-conjugated ketones like 4-octanone, the keto form is significantly more stable than the enol form. This is primarily due to the greater bond strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).[1] Consequently, the equilibrium constant (Keq) for the enolization of 4-octanone is very small, and the percentage of the enol tautomer at equilibrium is extremely low.

Table 1: Estimated Thermodynamic Data for 4-Octanone Keto-Enol Tautomerization

| Parameter | Estimated Value | Reference/Basis |

| Equilibrium Constant (Keq) | ~10-6 - 10-8 | Based on data for simple acyclic ketones like acetone (Keq ≈ 6 x 10-9).[2] |

| Percent Enol (%) | ~10-4 - 10-6 % | Calculated from the estimated Keq. |

| Gibbs Free Energy (ΔG°) | Positive (indicating non-spontaneous enolization) | The equilibrium strongly favors the more stable keto form. |

Catalysis of Tautomerization

The interconversion between the keto and enol forms of 4-octanone is slow under neutral conditions but can be significantly accelerated by the presence of acid or base catalysts.[3]

Acid-Catalyzed Tautomerization

In the presence of an acid, the carbonyl oxygen of 4-octanone is protonated, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon to form the enol.[2] The rate-determining step in acid-catalyzed enolization is typically the deprotonation of the α-carbon.[3]

Caption: Acid-Catalyzed Keto-Enol Tautomerization of 4-Octanone.

Base-Catalyzed Tautomerization

Under basic conditions, a base removes a proton from the α-carbon of 4-octanone to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen by a proton source, such as water, yields the enol tautomer.[2]

References

An In-depth Technical Guide to the Solubility of 4-Octanone in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-octanone, a ketone widely utilized as a solvent and intermediate in various industrial applications, including the pharmaceutical and flavor industries. Understanding its solubility profile is critical for process design, formulation development, and safety assessments. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

The solubility of 4-octanone is influenced by the nature of the solvent, temperature, and pressure. The following table summarizes the available quantitative data for its solubility in water and various organic solvents.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Reference |

| Water | H₂O | 25 | 1186 mg/L (estimated) | [1] |

| Water | H₂O | Not Specified | 1.75 g/L (predicted) | [2] |

| Alcohol | R-OH | Not Specified | Soluble | [1] |

Factors Influencing Solubility

The solubility of 4-octanone is governed by the principle of "like dissolves like." Its molecular structure, featuring a polar carbonyl group (C=O) and a nonpolar octyl chain, dictates its solubility behavior.

-

In Water: The presence of the carbonyl group allows for hydrogen bonding with water molecules, contributing to its slight solubility. However, the long, nonpolar hydrocarbon chain is hydrophobic, limiting its overall solubility in water.[2]

-

In Organic Solvents: In polar organic solvents like alcohols, the carbonyl group can participate in dipole-dipole interactions, and the alkyl chain can interact via van der Waals forces, leading to good solubility.[1] In nonpolar organic solvents, the dominant interactions are van der Waals forces between the alkyl chains of 4-octanone and the solvent molecules, generally resulting in high solubility.

The logical relationship between solvent polarity and the solubility of 4-octanone can be visualized as follows:

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The OECD Guideline 105 provides a standardized approach for determining the water solubility of substances. The following protocol is a generalized method adaptable for various solvents, based on the principles outlined in OECD 105 and general laboratory practices for determining the solubility of ketones.

Objective: To determine the saturation concentration of 4-octanone in a given solvent at a specific temperature.

Materials:

-

4-Octanone (high purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

Syringe filters (chemically compatible with the solvent and analyte)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-octanone to a known volume of the solvent in a sealed vessel. The excess is crucial to ensure saturation is reached.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker or water bath. The equilibration time will vary depending on the solvent and should be determined experimentally (typically 24-48 hours is sufficient).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow for the separation of the undissolved 4-octanone.

-

For aqueous solutions or when fine particles are present, centrifugation is recommended to achieve a clear separation of the liquid and solid/undissolved liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved solute, it is advisable to use a syringe fitted with a compatible filter.

-

Accurately dilute the collected sample with the pure solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of 4-octanone.

-

Prepare a series of standard solutions of 4-octanone in the same solvent to generate a calibration curve.

-

-

Calculation:

-

Calculate the concentration of 4-octanone in the original saturated solution by applying the dilution factor.

-

The solubility is typically expressed in grams per liter (g/L) or milligrams per liter (mg/L).

-

The general workflow for this experimental determination can be visualized as follows:

Conclusion

This technical guide provides foundational knowledge on the solubility of 4-octanone. While quantitative data in organic solvents is limited in publicly available literature, the provided experimental protocol offers a robust framework for its determination. A thorough understanding of the solubility of 4-octanone is essential for its effective and safe use in research, development, and industrial applications. Further experimental studies are encouraged to expand the quantitative solubility database for this compound in a wider range of organic solvents.

References

An In-depth Technical Guide to the Safe Handling of 4-Octanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-octanone, a flammable liquid commonly used in research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-octanone is presented below. This information is critical for understanding its behavior and potential hazards.

| Property | Value | Source |

| CAS Number | 589-63-9 | [1][2][3] |

| Molecular Formula | C8H16O | [1][3] |

| Molecular Weight | 128.21 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 166 °C | [2] |

| Flash Point | 54 °C | |

| Density | 0.82 g/cm³ | [2] |

| Refractive Index | 1.4120-1.4150 | [2] |

| Storage Temperature | Room temperature (recommended <15°C in a cool, dark place) or 2-8°C | [2] |

Hazard Identification and Classification

4-Octanone is classified as a flammable liquid.[1][4] The primary hazard associated with this chemical is its flammability.[4]

While some reports indicate it may not meet GHS hazard criteria, the majority classify it as a flammable liquid.[4] It may also be harmful in contact with skin and harmful to aquatic life with long-lasting effects.[5]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with 4-octanone.

General Handling Precautions

A logical workflow for the safe handling of 4-octanone is outlined below.

Caption: General workflow for handling 4-octanone safely.

Key handling recommendations include:

-

Handle in a well-ventilated place.[1]

-

Wear suitable protective clothing, including gloves and eye/face protection.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][5][6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][5][6]

-

Use non-sparking tools and explosion-proof equipment.[1][5][6]

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing mist, gas, or vapors.[1]

Storage Conditions

Proper storage is critical to maintaining the stability and safety of 4-octanone.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

-

Keep the container cool.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 4-octanone.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][7]

-

Skin Protection: Handle with gloves. Wear fire/flame resistant and impervious clothing.[1] The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[8]

First Aid Measures

In the event of exposure to 4-octanone, immediate and appropriate first aid is crucial.

Caption: First aid measures for different routes of exposure to 4-octanone.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water and consult a doctor.[1]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

-

If Swallowed: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][6][9] Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Caption: Step-by-step workflow for responding to a 4-octanone spill.

-

Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1][6] Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

-

Methods for Cleaning Up: Collect and arrange for disposal.[1] Keep the chemical in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures.[5]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1][6]

Toxicological Information

Note on Experimental Protocols: The determination of the toxicological properties of a chemical like 4-octanone involves a series of standardized tests. These can include studies on acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, sensitization, repeated dose toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. Each of these studies follows specific, detailed protocols established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). For instance, an acute oral toxicity study would typically involve administering the substance to animals (e.g., rats) at various dose levels to determine the LD50 (the dose lethal to 50% of the test population). These detailed methodologies are beyond the scope of a safety data sheet but can be sourced from comprehensive toxicological databases or scientific literature.

Disposal Considerations

Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

This guide is intended to provide essential safety and handling information for 4-octanone. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-OCTANONE CAS#: 589-63-9 [m.chemicalbook.com]

- 3. 4-Octanone [webbook.nist.gov]

- 4. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. southwest.tn.edu [southwest.tn.edu]

- 7. fishersci.com [fishersci.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. schc.org [schc.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Octanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 4-octanone. It details the interpretation of its spectrum, presents key spectral data, outlines experimental protocols for sample analysis, and illustrates the relationships between molecular structure and spectral features.

Introduction to Infrared Spectroscopy and 4-Octanone

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational and rotational energy levels within a molecule.[1] By measuring the absorption of infrared radiation, scientists can identify the functional groups present in a sample, making it an invaluable tool for chemical identification, purity assessment, and structural elucidation.[1][2]

4-Octanone (also known as butyl propyl ketone) is an aliphatic ketone with the chemical formula C₈H₁₆O.[3][4] Its structure consists of an eight-carbon chain with a carbonyl group (C=O) at the fourth carbon position. The analysis of ketones is critical in various fields, including pharmaceutical development, where they may act as intermediates, solvents, or metabolites. The IR spectrum of 4-octanone is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds, primarily the carbonyl group and the various carbon-hydrogen bonds.

Molecular Structure and Vibrational Modes

The key to interpreting an IR spectrum lies in understanding how specific bonds within a molecule vibrate. For 4-octanone, the most significant vibrational modes are:

-

C=O Stretching: The double bond of the carbonyl group produces a strong and sharp absorption band, which is one of the most identifiable features in the spectrum of a ketone.[5]

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the alkyl chains occur at higher wavenumbers.

-

C-H Bending: The bending (scissoring, rocking, and wagging) vibrations of the C-H bonds require less energy and thus appear at lower wavenumbers in the spectrum.

-

C-C Stretching and Bending: Vibrations of the carbon-carbon single bonds in the alkyl backbone are typically weaker and appear in the complex "fingerprint region" of the spectrum.

Interpreting the IR Spectrum of 4-Octanone

The IR spectrum of 4-octanone provides a unique fingerprint based on its molecular structure. The primary absorption peaks are summarized in the table below. These wavenumbers are characteristic for aliphatic ketones and are assigned to specific vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2960 | Strong | C-H Asymmetric Stretching (in CH₃ & CH₂) |

| ~2870 | Medium-Strong | C-H Symmetric Stretching (in CH₃ & CH₂) |

| ~1715 | Very Strong | C=O Stretching (Carbonyl) |

| ~1465 | Medium | C-H Bending (Scissoring in CH₂) |

| ~1375 | Medium | C-H Bending (Symmetric deformation in CH₃) |

| ~1100 | Medium | C-C-C Bending / C-C Stretching |

Note: The exact peak positions can vary slightly depending on the sample phase (gas, liquid, or solid) and the specific instrumentation used.[3]

The most prominent feature is the very strong absorption band around 1715 cm⁻¹, which is the hallmark of a saturated aliphatic ketone.[5] The series of strong peaks between 2800 and 3000 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds in the alkyl chains. The peaks in the 1300-1500 cm⁻¹ range and below constitute the fingerprint region, which is complex but unique to the molecule's overall structure.

Experimental Protocols for IR Analysis

Accurate and reproducible IR spectra of 4-octanone, a liquid at room temperature, can be obtained using several standard methods. The choice of method depends on the sample volume, desired path length, and available equipment.

Method 1: Neat Liquid Analysis using Transmission Salt Plates

This is a classic and straightforward method for analyzing pure liquid samples.

-

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Isopropanol or other suitable volatile solvent for cleaning

-

Desiccator for plate storage

-

-

Protocol:

-

Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to record the spectrum of the ambient air and instrument optics. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation: Place one to two drops of neat 4-octanone onto the center of one salt plate.[6]

-

Create Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin capillary film between the plates.

-

Mount Sample: Place the "sandwich" assembly into the spectrometer's sample holder.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[7]

-

Cleaning: After analysis, carefully separate the salt plates. Clean them thoroughly with a volatile solvent like isopropanol and a soft, lint-free tissue. Do not use water , as it will dissolve the plates. Store the clean, dry plates in a desiccator.

-

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation and is ideal for both liquid and solid samples.

-

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol).

-

-

Protocol:

-

Background Spectrum: With the clean, empty ATR crystal in place, run a background spectrum.

-

Sample Application: Place a single drop of 4-octanone directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.[1]

-

Data Acquisition: Acquire the IR spectrum. The IR beam interacts with the sample at the crystal surface, generating the spectrum.[1][7]

-

Cleaning: After the measurement, wipe the 4-octanone from the crystal surface using a soft tissue soaked in isopropanol. Ensure the crystal is completely clean and dry before the next measurement.

-

Visualized Workflows and Relationships

To further clarify the processes and concepts, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for acquiring the IR spectrum of 4-octanone.

Caption: Relationship between 4-octanone's structure and its IR spectrum.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 4-Octanone

For Researchers, Scientists, and Drug Development Professionals